![molecular formula C20H22O6 B3029681 1,6-Bis(p-carboxyphenoxy)hexane CAS No. 74774-53-1](/img/structure/B3029681.png)
1,6-Bis(p-carboxyphenoxy)hexane
Overview
Description
1,6-Bis(p-carboxyphenoxy)hexane is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar structural motifs are discussed. For instance, the synthesis and characterization of polythiophene derivatives from a monomer with a hexane spacer are described . Additionally, the synthesis of liquid crystalline properties of twin mesogenic compounds with a 1,6-dioxyhexane spacer is reported . These studies suggest a focus on the synthesis and properties of compounds with hexane spacers, which could be structurally related to this compound.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of polythiophene derivatives includes electrochemical oxidative polymerization . In another study, the synthesis of twin mesogenic compounds with a 1,6-dioxyhexane spacer involves the linking of two identical mesogenic structures . These methods indicate that the synthesis of this compound would likely involve careful planning of reaction conditions and the use of specific catalysts or reagents to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often elucidated using spectroscopic methods such as FTIR, NMR, and mass analyses . X-ray crystallography is also a powerful tool used to determine the precise molecular geometry of synthesized compounds . These techniques would be essential in analyzing the molecular structure of this compound, providing insights into the arrangement of atoms and the overall geometry of the molecule.
Chemical Reactions Analysis
The chemical reactions of compounds with hexane spacers can be complex, involving various intermediates and products. For instance, the synthesis of polythiophene derivatives can lead to the formation of polymers with different electrochromic properties . The reactivity of such compounds is influenced by their molecular structure, and the presence of functional groups like carboxyphenoxy may lead to specific interactions and reactivity patterns. The study of these reactions would require a detailed understanding of organic chemistry principles and reaction mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with hexane spacers are diverse. Polythiophene derivatives exhibit optoelectrochemical properties, which are characterized by cyclic voltammetry and spectroelectrochemical measurements . The liquid crystalline properties of twin mesogenic compounds are studied using differential scanning calorimetry and polarizing microscopy . These properties are crucial for potential applications in materials science and electronics. The analysis of this compound would involve similar techniques to determine its thermal stability, electronic properties, and potential for forming liquid crystalline phases.
Scientific Research Applications
Polymer Characterization
1,6-Bis(p-carboxyphenoxy)hexane (CPH) is a key component in the synthesis of bioerodible polymers. Its use in copolymers, specifically with sebacic acid (SA), has been extensively characterized using various techniques like NMR, SEM, and Fourier-transform infrared spectroscopy. These studies provide insights into the composition, molecular weight distributions, and structural changes during degradation of these polymers (Ron et al., 1991); (Mathiowitz et al., 1993).
Nanoscale Morphology
The microphase separation in CPH-based polyanhydride copolymers has been investigated, revealing the formation of a unique nanostructure. These findings are crucial for the development of advanced drug delivery systems (Kipper et al., 2005).
Protein Stabilization and Release
Research has shown that CPH-based polyanhydrides can be effectively used for the stabilization and sustained release of proteins. This application is significant in the design of novel biodegradable carriers for therapeutic peptides and proteins, maintaining their structure and biological activity (Torres et al., 2007).
Drug Delivery Systems
CPH has been utilized in the fabrication of amphiphilic polyanhydride microparticles for controlled protein/drug delivery. These systems are designed to stabilize encapsulated proteins and release them in a controlled manner, maintaining their biological activity and promoting cell migration (Petersen et al., 2011).
High-throughput Protein Stability Analysis
Innovative high-throughput methodologies using CPH-based polyanhydrides have been developed to assess the effects of polymer chemistry on the stability of encapsulated proteins. This approach is crucial for optimizing vaccine and therapeutic protein delivery (Petersen et al., 2010).
Rational Design of Polyanhydrides
Studies have focused on creating CPH-based polyanhydrides with tailored erosion mechanisms. By manipulating the copolymer compositions, researchers can design systems that range from bulk-eroding to surface-eroding, which is beneficial for specific drug delivery applications (Torres et al., 2006).
Mechanism of Action
Target of Action
1,6-Bis(p-carboxyphenoxy)hexane, also known as CPH, is primarily used as a building block for polyanhydrides , a class of bioerodible polymers with drug delivery applications . It doesn’t have a specific biological target but serves as a carrier for various drugs, enhancing their delivery to the desired sites within the body .
Mode of Action
The mode of action of CPH is primarily through its degradation. As a component of polyanhydride nanoparticles, it degrades gradually in the body, allowing for the controlled release of the encapsulated drug . This slow degradation ensures that the drug is delivered over an extended period, improving its therapeutic efficacy .
Biochemical Pathways
The specific biochemical pathways affected by CPH depend on the drug it is designed to deliver. For instance, when used to deliver insulin, CPH-based microspheres can help maintain basal insulin levels for up to 42 days . The exact biochemical pathways and downstream effects would therefore be determined by the action of the delivered drug.
Pharmacokinetics
The pharmacokinetics of CPH are characterized by its bioerodibility . It degrades over time, releasing the encapsulated drug at a controlled rate . This property allows for sustained drug levels in the body, potentially improving the drug’s bioavailability . .
Result of Action
The result of CPH’s action is the enhanced delivery and efficacy of the encapsulated drug . By providing a controlled release mechanism, CPH-based delivery systems can maintain therapeutic drug levels over an extended period . This can lead to improved treatment outcomes, particularly for conditions that require sustained drug delivery.
Action Environment
The action of CPH can be influenced by various environmental factors. For instance, the rate of CPH degradation, and therefore drug release, may be affected by factors such as pH and temperature . Additionally, the presence of enzymes that can degrade the polymer may also influence its action . .
Safety and Hazards
CPH is classified as an Aquatic Acute 1, Aquatic Chronic 1, and Skin Sensitizer 1 substance . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling CPH .
properties
IUPAC Name |
4-[6-(4-carboxyphenoxy)hexoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXYULOQZUKBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCOC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106680-96-0 | |
Details | Compound: Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |
Record name | Benzoic acid, 4,4′-[1,6-hexanediylbis(oxy)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106680-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20147724 | |
Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106680-96-0, 74774-53-1 | |
Record name | Poly(1,3-bis(4-carboxyhydroxy)hexane anhydride) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Bis(4-carboxyphenoxy)hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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